molecular formula C17H17NO3 B2459417 2-(2,3,4-trimethoxyphenyl)-1H-indole CAS No. 137062-10-3

2-(2,3,4-trimethoxyphenyl)-1H-indole

Cat. No. B2459417
CAS RN: 137062-10-3
M. Wt: 283.327
InChI Key: LONKBHNTWPLNNR-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .


Synthesis Analysis

A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile were designed and synthesized to develop new cancer drugs . The structures of synthesized compounds were described using various spectroscopic techniques .


Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The fused heterocycles bearing the TMP group were able to inhibit several protein targets .

Scientific Research Applications

Future Directions

New compounds of bis(2,3,4-trimethoxyphenyl)azaalkanes differing in the structure of the central atom were obtained. Their anti-ischemic and antiarrhythmic activities were studied . Their absorption, distribution, metabolism, and excretion (ADME) characteristics were analyzed .

properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKBHNTWPLNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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